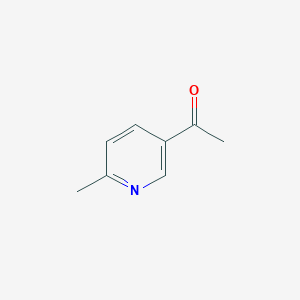
5-Acetyl-2-methylpyridine
Katalognummer B016504
Molekulargewicht: 135.16 g/mol
InChI-Schlüssel: PVRYOKQFLBSILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09321790B2
Procedure details


500 mg (3.59 mmol) of 1-(6-methylpyrid-3-yl)ethanone, 590 μl (3.59 mmol) of hydrobromic acid, 204 μl (3.95 mmol) of bromine and 10 mL of glacial acetic acid were used in the reaction. After precipitation with ethyl ether and filtration, 1.02 g of 2-bromo-1-(6-methylpyrid-3-yl)ethanone hydrobromide are obtained, the characteristics of which are as follows:




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[BrH:11].BrBr>C(O)(=O)C>[BrH:11].[Br:11][CH2:9][C:8]([C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:10] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=N1)C(C)=O
|
|
Name
|
|
|
Quantity
|
590 μL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
204 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
with ethyl ether and filtration, 1.02 g of 2-bromo-1-(6-methylpyrid-3-yl)ethanone hydrobromide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Br.BrCC(=O)C=1C=NC(=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
